4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
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Overview
Description
4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid is an organic compound that features a fluorophenyl group, a thienylmethyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.
Thienylmethyl Addition: The fluorophenyl intermediate is then reacted with a thienylmethylamine derivative under controlled conditions to introduce the thienylmethyl group.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the thienylmethyl group may contribute to the compound’s overall stability and reactivity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
- 4-(4-Methylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
- 4-(4-Ethylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
Uniqueness
4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXAANDOIMSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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